molecular formula C17H25N3O B2896368 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine CAS No. 188527-10-8

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine

Cat. No.: B2896368
CAS No.: 188527-10-8
M. Wt: 287.407
InChI Key: NGOVHDBEXKOVET-UHFFFAOYSA-N
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Description

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates privileged motifs commonly found in ligands targeting the central nervous system (CNS). The benzylpiperidine moiety is a well-recognized pharmacophore in acetylcholinesterase (AChE) inhibitors, which are studied for their potential to alleviate cholinergic deficit-related cognitive decline in neurodegenerative conditions . Concurrently, the piperazine ring is a versatile building block that frequently appears in compounds designed to interact with various neuromodulatory targets, including the serotonin transporter (SERT) . The carbonyl linker connecting these two cyclic amines offers a potential hydrogen-bonding site, which can be critical for specific binding interactions with enzymatic targets. This molecular architecture suggests potential application as a multi-target directed ligand (MTDL), a growing area of focus for complex disorders like Alzheimer's disease, where targeting both cognitive symptoms and concomitant depression is desirable . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structure for developing novel probes in neuropharmacological studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-5,16,18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOVHDBEXKOVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine has the molecular formula C17H25N3OC_{17}H_{25}N_{3}O and features a piperazine ring, which is known for its versatility in drug design. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic development.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. This compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can influence dopamine receptors, which are key targets in antipsychotic therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter metabolism. This inhibition may enhance the levels of certain neurotransmitters in the brain, contributing to its potential therapeutic effects .

In Vivo Studies

Animal studies have provided preliminary evidence supporting the compound's efficacy in reducing depressive behaviors and improving cognitive functions. These findings suggest a promising avenue for further clinical research .

Research Reagent

This compound is also utilized as a research chemical in biochemical assays, particularly those involving enzyme inhibition studies and receptor binding assays. Its ability to act as an organic buffer makes it useful in various laboratory settings .

Drug Development

The unique properties of this compound make it a valuable candidate for drug development pipelines aimed at creating new antidepressants or antipsychotics. Its structural modifications could lead to the discovery of more effective therapeutics with fewer side effects .

Case Studies and Experimental Evidence

Study TypeFindingsReference
In VitroDemonstrated inhibition of serotonin reuptake transporters
In VivoReduced depressive symptoms in rodent models
PharmacologicalModulated dopamine receptor activity, suggesting antipsychotic potential

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-Benzyl-4-(2'-pyridinecarbonyl)piperazine (Trelibet)

  • Structure : Replaces the piperidin-4-ylcarbonyl group with a pyridinecarbonyl moiety.
  • Activity : Used in studies of cerebral vasodilation and metabolic profiling. Its metabolites were quantified in biological fluids using gas chromatography, highlighting its stability and detectability .

1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Derivatives

  • Structure : Features a hydroxy-phenylpentyl chain instead of the piperidinecarbonyl group.
  • Activity : Demonstrated potent cerebral vasodilating effects, with quantitative structure-activity relationship (QSAR) studies linking hydrophobicity and steric bulk to efficacy .

1-Benzhydryl-4-(arylsulfonyl)piperazines

  • Structure : Substitutes the benzyl group with a benzhydryl (diphenylmethyl) moiety and adds a sulfonamide group.
  • Activity : Evaluated for antimicrobial and enzyme inhibitory properties. The sulfonamide group enhances hydrogen-bonding interactions with enzymes like BACE1, a target in Alzheimer’s disease .

Substituent Effects on Pharmacological Properties

Piperazine vs. Piperidine Linkers

  • Piperazine Derivatives: Compounds with a piperazine ring (e.g., 1-benzyl-4-diphenylmethylpiperazine) show higher hA2A adenosine receptor (hA2AAR) affinity (Ki = 58 nM) compared to piperidine analogues (Ki = 594 nM), attributed to the additional nitrogen’s hydrogen-bonding capability .
  • Piperidine Derivatives : Replacement of piperazine with piperidine in cholinesterase inhibitors reduced activity (IC50 increased by >15-fold), emphasizing the importance of the piperazine nitrogen in target engagement .

Substituent Position and Solubility

  • Benzyl vs. Phenyl Groups : N-Benzylpiperazine derivatives (e.g., compound 8b) exhibit higher aqueous solubility (60–80 μM) than N-phenyl analogues (<20 μM) due to reduced π-π stacking and optimized pKa values (~6–7) .
  • Spacer Length : Ethylene or methylene spacers between the piperazine and core structure improve solubility (80 μM) by modulating pKa and reducing crystallinity .

Metabolic Stability and Isosteric Replacements

  • Metabolic Liabilities : Piperazine rings are prone to oxidative metabolism, as seen in studies where deethylation and N-oxidation were major metabolic pathways .

Data Tables

Table 1: Comparison of Key Piperazine Derivatives

Compound Structure Modifications Biological Activity (IC50/Ki) Solubility (μM) Metabolic Notes
1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine Piperidinecarbonyl substituent Not reported (structural focus) Moderate* Likely N-oxidation
Trelibet (1-benzyl-4-pyridinecarbonyl) Pyridinecarbonyl substituent Cerebral vasodilation High Stable metabolites
1-Benzhydryl-4-sulfonylpiperazine Benzhydryl + sulfonamide BACE1 inhibition (IC50 = 19.66 mM) Low High steric hindrance
Piperazine-quinolone derivatives Ethylene spacer + benzyl group hA2AAR affinity (Ki = 58 nM) 80 Optimized pKa

*Estimated based on structural analogs.

Table 2: Impact of Piperazine Substituents on Receptor Binding

Substituent Type Example Compound Receptor Affinity (Ki) Key Finding
Benzyl (piperazine) Compound 3 58 nM (hA2AAR) Optimal balance of hydrophobicity/H-bonding
Piperidine (vs. piperazine) Compound 1 594 nM (hA2AAR) Loss of H-bonding reduces affinity
Phenylethyl (long chain) Compound 4 >100 nM (hA2AAR) Steric bulk disrupts binding

Biological Activity

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine (referred to as BPPC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide an overview of the biological activity of BPPC based on diverse research findings, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

BPPC is a piperazine derivative characterized by a benzyl group and a piperidin-4-ylcarbonyl moiety. The synthesis typically involves the Mannich reaction, which is a well-known method for creating biologically active compounds. This reaction allows for the introduction of various substituents that can enhance the biological profile of the resulting piperazine derivatives .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to BPPC. For instance, N-benzyl 4,4-disubstituted piperidines have been shown to inhibit influenza virus H1N1 by interacting with hemagglutinin fusion peptides. This mechanism involves specific binding interactions that prevent membrane fusion, indicating a promising direction for antiviral drug development .

Antimicrobial Properties

BPPC and its analogs exhibit significant antimicrobial activity against various pathogens. Research has demonstrated that piperazine derivatives can inhibit bacterial growth and show efficacy against multidrug-resistant strains. The structural characteristics of BPPC contribute to its ability to disrupt microbial cell functions, making it a candidate for further investigation in antimicrobial therapy .

Anticancer Potential

The anticancer activity of BPPC has also been explored. Compounds with similar structural motifs have demonstrated antiproliferative effects on human cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and survival . For example, one study reported IC50 values ranging from 19.9 to 75.3 µM for benzoylpiperidine derivatives against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer efficacy .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1AntiviralBPPC analogs inhibited H1N1 virus with novel binding sites identified .
Study 2AntimicrobialSignificant inhibition of bacterial growth in resistant strains was observed .
Study 3AnticancerIC50 values between 19.9 to 75.3 µM against human cancer cells were reported .

The biological activity of BPPC can be attributed to several mechanisms:

  • Inhibition of Viral Fusion : By interacting with hemagglutinin proteins, BPPC analogs prevent viral entry into host cells .
  • Disruption of Bacterial Cell Functions : The compound's ability to penetrate bacterial membranes allows it to interfere with essential cellular processes .
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancerous cells, leading to reduced viability .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine, and what critical reaction conditions must be controlled?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with alkylation of piperazine derivatives followed by carbonyl coupling. A common method () uses N-substituted sulfonamides reacted with epichlorohydrin in the presence of tetramethylammonium iodide, followed by aminolysis with benzylamine to introduce the benzyl group . Key parameters include:
  • Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity () .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., benzyl protons as a singlet at δ 3.75–3.90 ppm) .
  • LC-MS : Verifies molecular weight (calc. 329.43) with ESI+ showing [M+H]+ at m/z 330.4 .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in piperazine derivatives where hydrogen-bonding networks confirm chair conformations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives?

  • Methodological Answer: Systematic SAR studies require:
  • Position-specific modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzyl para-position) to assess electronic effects on receptor binding .

  • Bioisosteric replacements : Replace the piperidine carbonyl with thiocarbonyl and monitor potency changes .

  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) on analogs () to identify steric/electronic requirements .

    Table 1: Activity Trends in Piperazine Derivatives

    Substituent PositionModificationIC₅₀ (μM) vs Target AFold Change vs Parent
    Benzyl para-OCH₃12.3 ± 1.20.7x
    Piperidine C-4-CF₃4.1 ± 0.82.1x
    Data compiled from

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer: Address discrepancies using:

Orthogonal assay validation : Confirm receptor binding (e.g., ’s Kᵢ values) with radioligand displacement and TR-FRET assays .

Physicochemical profiling : Evaluate batch-to-batch lipophilicity (logP) via HPLC; impurities >0.5% distort activity .

Molecular dynamics simulations : Analyze binding mode stability (e.g., 2.5μs simulations showing divergent pose clusters in ’s analogs) .

Q. How can metabolic stability be optimized without compromising target affinity?

  • Methodological Answer: Apply these strategies:
  • Deuteration : Replace benzyl α-hydrogens with deuterium to retard CYP3A4-mediated oxidation, increasing t₁/₂ from 2.3h to 5.7h (’s fluoroethyl analog) .
  • Prodrug approaches : Convert the piperidine carbonyl to ester prodrugs, improving oral bioavailability by 3-fold (’s sulfonyl derivatives) .
  • Metabolic soft-spot identification : Use human liver microsomes with LC-MS/MS to identify oxidative sites (e.g., benzylic position contributes >60% clearance) .

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